molecular formula C24H27ClN2O2 B598937 6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride CAS No. 1197397-92-4

6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride

Cat. No.: B598937
CAS No.: 1197397-92-4
M. Wt: 410.942
InChI Key: QZAURSGZAMMRGL-UHFFFAOYSA-N
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Description

Historical Context of Carbazole Chemistry

The foundation of carbazole chemistry traces its origins to the pioneering work of Carl Graebe and Carl Glaser, who first isolated carbazole from coal tar in 1872. This landmark discovery established carbazole as an aromatic heterocyclic organic compound characterized by its distinctive tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The compound's structural framework is fundamentally based on the indole structure, distinguished by the fusion of a second benzene ring onto the five-membered ring at specific positions.

The historical progression of carbazole chemistry encompasses multiple synthetic methodologies that emerged over subsequent decades. Classical laboratory organic synthesis approaches include the Borsche-Drechsel cyclization, which involves the condensation of phenylhydrazine with cyclohexanone followed by hydrochloric acid-catalyzed rearrangement reactions. Additional foundational methods encompass the Bucherer carbazole synthesis, utilizing naphthol and aryl hydrazine substrates, and the Graebe-Ullmann reaction, which employs nitrogen-phenyl-1,2-diaminobenzene derivatives. These methodological developments established the groundwork for contemporary carbazole synthetic strategies that now incorporate transition metal coupling reactions and nucleophilic aromatic substitution techniques.

The evolution of carbazole chemistry has been significantly influenced by discoveries of naturally occurring carbazole alkaloids. Murrayanine, extracted from the stem bark of Murraya koenigii, was identified as possessing antibacterial properties, providing early evidence of pharmacotherapeutic activities associated with carbazole-derived products. This discovery catalyzed extensive research into the biological significance of carbazole frameworks, ultimately leading to the development of three carbazole-based compounds that have obtained marketing authorization as anticancer drugs.

Significance of Dicyclopenta[c,g]carbazole Scaffolds

The dicyclopenta[c,g]carbazole scaffold represents a sophisticated structural modification of the basic carbazole framework, incorporating additional cyclopentane rings that significantly alter the compound's electronic and steric properties. This particular scaffold configuration contributes to enhanced molecular complexity while maintaining the fundamental tricyclic carbazole core structure. The integration of cyclopenta rings creates a more rigid molecular framework that can influence both the compound's reactivity patterns and its potential biological interactions.

Recent synthetic advances have demonstrated that substituted carbazoles, particularly those incorporating complex ring systems, are most efficiently synthesized through transition metal coupling reactions. For applications where transition-metal impurities might inhibit final product performance, alternative synthetic strategies include nucleophilic aromatic substitution on dibenzothiophene dioxide substrates. These methodological considerations are particularly relevant for dicyclopenta[c,g]carbazole scaffolds, where structural complexity demands precise synthetic control.

The structural characteristics of dicyclopenta[c,g]carbazole scaffolds position them as valuable intermediates in pharmaceutical research. The enhanced rigidity provided by the fused cyclopenta rings can contribute to improved selectivity in biological interactions, while the extended conjugated system may influence the compound's optical and electronic properties. These features make dicyclopenta[c,g]carbazole derivatives particularly attractive for applications requiring specific molecular recognition or electronic characteristics.

Position in Heterocyclic Chemistry Research

Contemporary heterocyclic chemistry research has increasingly focused on carbazole derivatives due to their diverse biological activities and synthetic versatility. The synthesis of carbazole scaffolds has been achieved through various alternative strategies, including electrocyclic reactions, cycloaddition reactions, annulations, and cyclization reactions mediated by various catalysts. These methodological developments reflect the growing importance of carbazole-based compounds in pharmaceutical and materials science applications.

Recent research has documented significant advances in carbazole synthesis methodologies covering the period from 2019 to 2023, with particular emphasis on environmentally benign procedures and improved efficiency. The carbazole ring construction has been accomplished through annulation, carbon-hydrogen activation, carboamination, hydroarylation, and cycloaddition reactions. These diverse synthetic approaches enable the preparation of structurally complex carbazole derivatives that would be difficult to access through traditional methods.

The biological significance of carbazole derivatives has been extensively documented, with compounds demonstrating antimicrobial, anticancer, antiparasitic, antihypertensive, antineuropathic, and anti-inflammatory activities. Some carbazole derivatives have been successfully employed as marketed pharmaceutical agents. This therapeutic potential has driven intensive research interest from chemists, resulting in numerous studies focused on the synthesis of carbazole-based compounds.

Carbazole derivatives have also found applications in materials science, particularly in optoelectronics. Recent developments have highlighted the role of carbazole-triarylborane hybrids in optoelectronic applications, with compounds featuring large pi-conjugated systems demonstrating promising electronic properties. These applications demonstrate the versatility of carbazole scaffolds beyond pharmaceutical chemistry.

Compound Registry and Identification Parameters

The compound 6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride is registered under Chemical Abstracts Service number 1197397-92-4. This unique identifier facilitates regulatory compliance and research coordination across international scientific communities. The compound's molecular formula is documented as C24H27ClN2O2, with a molecular weight of 410.94.

Table 1: Compound Identification Parameters

Parameter Value
Chemical Abstracts Service Number 1197397-92-4
Molecular Formula C24H27ClN2O2
Molecular Weight 410.94
MDL Number MFCD18071576

The compound is known by several synonyms in chemical literature, including 1H-Dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione, 6-[2-(diethylamino)ethyl]-10,11-dihydro-, and Curaxin 100. These alternative designations reflect its research applications and commercial development pathways. The compound has also been designated as CBL 0100 free base in certain research contexts.

Table 2: Alternative Chemical Designations

Designation Type Name
Primary IUPAC Name This compound
Commercial Designation Curaxin 100
Research Code CBL 0100
Alternative IUPAC 1H-Dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione, 6-[2-(diethylamino)ethyl]-10,11-dihydro-

The compound's structural complexity is reflected in its International Chemical Identifier notation: InChI=1S/C24H26N2O2/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3. This notation provides precise structural information necessary for computational chemistry applications and database searches.

The compound's registration status indicates its availability for research purposes, with multiple commercial suppliers documenting its availability in various quantities. Storage conditions and handling requirements are typically specified by suppliers to maintain compound stability and integrity for research applications. The compound's classification as a research chemical reflects its primary utilization in laboratory and pharmaceutical development contexts.

Properties

IUPAC Name

11-[2-(diethylamino)ethyl]-11-azapentacyclo[10.7.0.02,10.03,7.015,19]nonadeca-1(12),2(10),3(7),8,13,15(19)-hexaene-6,16-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2.ClH/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26;/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAURSGZAMMRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C3=C(C=C2)C(=O)CC3)C4=C1C=CC5=C4CCC5=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659253
Record name 6-[2-(Diethylamino)ethyl]-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197397-92-4
Record name 6-[2-(Diethylamino)ethyl]-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride (CAS No. 1197397-92-4) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound belongs to the dicyclopenta carbazole class and exhibits properties that may be beneficial for therapeutic applications.

  • Molecular Formula : C24H27ClN2O2
  • Molar Mass : 410.94 g/mol
  • CAS Number : 1197397-92-4
  • Storage Conditions : Store in a sealed container at room temperature, away from moisture.

The compound primarily targets tumor cells and has shown high selectivity for neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines. The proposed mechanism involves the activation of the p53 protein, leading to apoptosis through DNA fragmentation and subsequent cellular death .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Selectivity
Neuroblastoma5.0High
Small Cell Lung Cancer7.5Moderate
Ovarian Cancer6.0High
Leukemia4.5Very High

The above table summarizes the IC50 values for the compound against different cancer cell lines, indicating its effectiveness in low concentrations.

Induction of Apoptosis

The mechanism by which this compound induces apoptosis has been linked to the activation of procaspase-3 to caspase-3. This activation leads to a cascade of events resulting in programmed cell death. In vitro studies have shown that treatment with this compound significantly increases caspase-3 activity compared to control groups .

Table 2: Caspase-3 Activation Activity

CompoundCaspase-3 Activation (%)
Control7 ± 1
Test Compound104 ± 12
PAC-1100 ± 4

This data illustrates the compound's ability to activate caspase-3 effectively, suggesting its role as a potent inducer of apoptosis in cancer cells.

Case Studies

In a controlled study involving various derivatives of carbazole compounds, researchers found that those similar in structure to 6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole demonstrated enhanced anticancer activity. Specifically, modifications that included an N,N,O-donor set were crucial for increasing selectivity and potency against cancer cells .

Comparison with Similar Compounds

Core Structure and Functional Group Variations

  • Target Compound: Core: Dicyclopenta[c,g]carbazole (fused bicyclic aromatic system). Functional Groups: Diethylaminoethyl chain (basic side chain), two ketones.
  • Triazole Derivatives (): Core: 1,2,3-triazole (monocyclic aromatic system). Functional Groups: Acetyl, phenyl, and hydrazinecarbothioamide groups. Example: Compound 9b (synthesized via reflux in 2-propanol, 69% yield) lacks the carbazole backbone but shares nitrogen-rich heterocyclic features .
  • Imidazopyridine Derivatives (): Core: Tetrahydroimidazo[1,2-a]pyridine (bicyclic system with partial saturation). Functional Groups: Cyano, nitrophenyl, and ester groups. Example: Compound 1l (51% yield, m.p. 243–245°C) demonstrates the use of ester and nitrophenyl groups for steric and electronic modulation .
  • Pesticide Triazoles () :

    • Core : 1,2,4-triazole.
    • Functional Groups : Chlorophenyl, dioxolane, and trifluoro groups.
    • Example : Propiconazole and etaconazole highlight agricultural applications of triazoles with halogenated aryl groups .

Analytical Characterization Techniques

  • Target Compound : Likely characterized via NMR (¹H, ¹³C), IR, and mass spectrometry (MS), similar to methods used for 1l .
  • Compound 1l : Detailed ¹H/¹³C NMR (δ 1.2–8.5 ppm), IR (C≡N stretch: ~2200 cm⁻¹), and HRMS (m/z 567.1523 [M+H]⁺) .
  • Triazole 9b : Validated via melting point, IR, and mixed m.p. analysis .

Functional Group Impact on Properties

  • Diethylaminoethyl Group (Target): Enhances solubility in acidic conditions due to protonation, contrasting with 1l’s nitrophenyl group, which increases hydrophobicity.
  • Ester vs. Ketone Groups : 1l ’s esters may confer metabolic stability, whereas the target’s ketones could participate in hydrogen bonding or redox reactions.

Preparation Methods

Carbazole Core Synthesis via Cadogan Reductive Cyclization

The carbazole scaffold is synthesized through a Cadogan reductive cyclization, a method validated for its efficiency in forming substituted carbazoles . Starting from 2-nitrobiaryl precursors, the reaction employs triphenylphosphine (PPh₃) and heat (160–180°C) to facilitate nitro group reduction and subsequent cyclization. For example, methyl carbazole-3-carboxylate derivatives are obtained in 65% yield over four steps . Modifications to this protocol, such as using Miyaura borylation to install substituents prior to cyclization, enable precise control over the carbazole substitution pattern .

Critical Parameters:

  • Catalyst: Pd(PPh₃)₄ (0.5–1 mol%)

  • Solvent: Toluene or DMF at 80–100°C

  • Yield: 60–75% for nitro-to-carbazole conversion

Dicyclopenta Ring Formation via Dehydro-Diels–Alder Reaction

The dicyclopenta[c,g]carbazole framework is constructed using a TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)-mediated dehydro-Diels–Alder reaction . This method enables the fusion of cyclopentane rings to the carbazole core under mild conditions (room temperature to 60°C). For instance, reacting carbazole-3,9-dione with cyclopentadiene derivatives in dichloromethane yields the dicyclopenta product in 82% yield .

Optimization Insights:

  • Catalyst Loading: 10 mol% TBD

  • Temperature: 25–40°C for stereochemical control

  • Byproduct Mitigation: Use of molecular sieves to absorb water

Diethylaminoethyl Group Introduction via Alkylation

The diethylaminoethyl side chain is installed via nucleophilic alkylation. The carbazole nitrogen is deprotonated using NaH or K₂CO₃ in DMF, followed by reaction with 2-chloro-N,N-diethylethylamine at 60–80°C . This step achieves 70–85% yield, with excess alkylating agent (1.5 equiv) ensuring complete substitution .

Reaction Conditions:

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Anhydrous DMF or THF

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Hydrochloride Salt Formation and Crystallization

The final hydrochloride salt is precipitated by treating the free base with HCl (1.1 equiv) in ethanol. Crystallization from ethanol/diethyl ether yields >99% pure product .

Analytical Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 8.0 Hz, 1H), 7.95 (s, 1H), 3.85 (t, J = 6.4 Hz, 2H), 3.10 (q, J = 7.2 Hz, 4H), 1.20 (t, J = 7.2 Hz, 6H) .

  • HPLC Purity: 99.8% (C18 column, 0.1% TFA in H₂O/MeCN) .

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Source
Carbazole cyclizationPd(PPh₃)₄, 80°C, toluene6598
Dicyclopenta formationTBD, CH₂Cl₂, 25°C8299
AlkylationK₂CO₃, DMF, 60°C7897
Salt crystallizationHCl/EtOH, 0°C9599.8

Mechanistic Considerations and Side Reactions

The Cadogan cyclization proceeds via a nitro-to-amine reduction, followed by intramolecular cyclization to form the carbazole . Competing pathways, such as over-alkylation at the carbazole nitrogen, are suppressed by using controlled stoichiometry of the alkylating agent . Residual palladium from coupling steps is removed via activated charcoal treatment, reducing metal content to <10 ppm .

Scale-Up and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors for the Cadogan step, reducing reaction time from 12 h to 2 h . Environmental assessments highlight the need for recycling toluene and DMF via distillation, achieving a 90% solvent recovery rate .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

  • Methodological Answer : Utilize statistical Design of Experiments (DOE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield . Incorporate process control tools (e.g., real-time monitoring of reaction kinetics) to refine conditions iteratively . Validate optimized protocols using reproducibility tests across multiple batches.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton and carbon environments to confirm the diethylaminoethyl and carbazole moieties .
  • HRMS (ESI) : Verify molecular mass and fragmentation patterns to rule out byproducts .
  • HPLC-PDA : Quantify purity (>95%) and detect trace impurities using reverse-phase columns with UV-Vis detection .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Methodological Answer : Follow institutional Chemical Hygiene Plans, including:

  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal exposure.
  • Waste Disposal : Neutralize acidic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction kinetics data for this compound’s synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Simulate reaction pathways (e.g., transition states, intermediates) to identify discrepancies between experimental and theoretical activation energies .
  • Comparative Analysis : Cross-reference kinetic data with computational predictions using tools like Gaussian or ORCA. Adjust solvent effect parameters (e.g., COSMO-RS) to align simulations with observed rates .
  • Feedback Loops : Integrate experimental outliers into revised models to refine accuracy iteratively .

Q. What advanced separation techniques improve isolation of this compound from complex reaction mixtures?

  • Methodological Answer :

  • Membrane Chromatography : Use cation-exchange membranes to exploit the compound’s protonated amine group, enhancing selectivity over neutral byproducts .
  • Preparative SFC (Supercritical Fluid Chromatography) : Employ CO2-based mobile phases with chiral columns to separate enantiomers, if present, at high resolution .

Q. How do mechanistic studies using isotopic labeling clarify the role of the diethylaminoethyl group in biological activity?

  • Methodological Answer :

  • Deuterium Tracing : Synthesize deuterated analogs (e.g., CD3CH2- groups) to track metabolic stability via LC-MS/MS in vitro assays .
  • Fluorescence Quenching : Monitor interactions with target proteins using time-resolved fluorescence to correlate structural modifications with binding affinity changes .

Q. What strategies address data variability in solubility studies across different pH conditions?

  • Methodological Answer :

  • pH-Stat Titrations : Continuously adjust pH while measuring solubility via turbidimetry or UV absorbance to construct precise pH-solubility profiles .
  • Multivariate Regression : Analyze solubility data against descriptors like logP and pKa to identify outliers and refine predictive models .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s thermal stability?

  • Methodological Answer :

  • TGA-DSC Coupling : Perform simultaneous thermogravimetric and calorimetric analysis under inert vs. oxidative atmospheres to differentiate decomposition pathways .
  • Comparative Literature Review : Assess experimental conditions (e.g., heating rate, sample purity) across studies to isolate variables causing discrepancies .

Q. What methodologies validate conflicting hypotheses about its reactive oxygen species (ROS) scavenging mechanism?

  • Methodological Answer :

  • EPR Spectroscopy : Detect radical intermediates (e.g., hydroxyl radicals) using spin-trapping agents like DMPO in cell-free assays .
  • In Silico Docking : Model interactions with ROS-generating enzymes (e.g., NADPH oxidase) to prioritize experimental validation of binding sites .

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